Marinomycin C is a member of the marinomycin family, which includes potent polyene antibiotics known for their significant antibacterial activity. Isolated from the marine actinomycete Marinispora CNQ-140, marinomycin C exhibits unique structural characteristics that contribute to its bioactivity. The compound has garnered attention due to its potential applications in medicine, particularly in the treatment of resistant bacterial strains.
Marinomycin C is derived from the marine actinomycete Marinispora CNQ-140, which was first identified for its ability to produce various bioactive compounds. The marinomycins are classified as macrolide antibiotics, characterized by their large lactone ring structures and polyene components. These compounds are known for their bactericidal properties and are part of a broader category of natural products with medicinal significance.
The synthesis of marinomycin C has been achieved through both natural extraction and total synthesis methods. The natural extraction involves fermentation of Marinispora CNQ-140 under specific growth conditions optimized for the production of marinomycins.
Total synthesis strategies have also been developed, employing a convergent synthetic approach. This involves assembling the complex structure of marinomycin C through a series of chemical reactions, including:
The molecular structure of marinomycin C is characterized by a large macrolide ring with multiple double bonds and functional groups that contribute to its biological activity. Key features include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to elucidate the structure and confirm the identity of marinomycin C during both natural extraction and synthetic processes .
Marinomycin C undergoes several chemical reactions that are significant for its functionality:
These reactions highlight the importance of environmental conditions in maintaining the stability and efficacy of marinomycin compounds.
The mechanism of action of marinomycin C primarily involves interaction with bacterial cell membranes. It binds to sterols in the membrane, forming pores that disrupt membrane integrity. This results in leakage of cellular contents and ultimately leads to bacterial cell death.
Data suggest that marinomycins exhibit potent activity against methicillin-resistant Staphylococcus aureus, with minimum inhibitory concentrations (MIC) in the low nanomolar range . This highlights their potential as therapeutic agents against resistant pathogens.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are used to assess purity and stability during storage .
Marinomycin C has potential applications in several areas:
Marine actinomycetes represent an underexplored reservoir of bioactive natural products with novel chemical scaffolds. The genus Marinispora, first described in 2006, emerged as a chemically prolific group isolated from marine sediments. Strain CNQ-140, recovered from ocean sediments, yielded the marinomycin family—macrodiolides with unprecedented architectures [3]. This discovery highlighted marine actinomycetes' potential in addressing antibiotic resistance, as they produce structurally complex metabolites distinct from terrestrial counterparts. Genome mining of Marinispora strains revealed numerous cryptic biosynthetic gene clusters (BGCs), suggesting marine actinomycetes’ evolutionary adaptation to oceanic environments drives their unique metabolic pathways [2] [4]. Notably, <1% of marinomycin-like BGCs have been heterologously expressed due to technical challenges like high GC content (>70%) and large cluster sizes (>97 kb), limiting production and study of these compounds [2] [6].
Marinomycin C (C₄₂H₆₂O₁₄, MW 802.9 g/mol) is a 44-membered macrodiolide featuring:
Table 1: Comparative Structural Features of Marinomycins
Feature | Marinomycin A | Marinomycin B | Marinomycin C | Marinomycin D |
---|---|---|---|---|
Δ8,9 configuration | trans (E) | cis (Z) | trans (E) | cis (Z) |
Δ8',9' configuration | trans (E) | cis (Z) | cis (Z) | cis (Z) |
Symmetry | C₂-symmetric | C₂-symmetric | Unsymmetrical | Unsymmetrical |
Additional methyl | No | No | No | Yes (C21’) |
Lactonization site | C1–O–C1' | C1–O–C1' | C1–O–C1' | C1–O–C1' |
Unlike its symmetrical isomers (A and B), marinomycin C exhibits unsymmetrical geometry with trans-Δ⁸,⁹ and cis-Δ⁸’,⁹’ double bonds. This mixed configuration arises from photoisomerization of marinomycin A under ambient light—a process documented through NMR kinetic studies [3] [7]. The absolute configuration was determined through bioinformatic analysis of ketoreductase (KR) and enoylreductase (ER) domains within the modular polyketide synthase (PKS), revealing stereospecific reductions that install S-configured alcohols at most positions [6].
Geometric isomerism critically governs marinomycin C’s biological interactions:
Table 2: Biological Activities of Marinomycin C vs. Congeners
Activity | Marinomycin A | Marinomycin C | Fold Difference |
---|---|---|---|
Antibacterial (MRSA MIC, µM) | 0.13 | 0.52 | 4× reduced |
Antibacterial (VREF MIC, µM) | 0.13 | 0.26 | 2× reduced |
Cytotoxicity (Melanoma IC₅₀, nM) | 1–10 | 10–50 | 5–10× reduced |
Photoisomerization t₁/₂ (UV) | 8 sec | 12 sec | 1.5× increased |
The cis-Δ⁸’,⁹’ bond in marinomycin C introduces a ~30° bend in the polyene chain, reducing membrane permeability compared to the linear trans isomer (marinomycin A). Molecular dynamics simulations confirm this kink disrupts optimal van der Waals contacts with lipid acyl chains, explaining its lower antibiotic potency [3] [4]. Nevertheless, marinomycin C’s unsymmetrical structure enables differential biological targeting—it inhibits cancer cell migration at non-cytotoxic concentrations (1–5 nM), a property absent in symmetrical marinomycins [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7